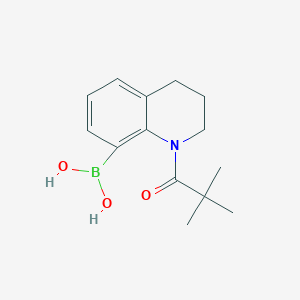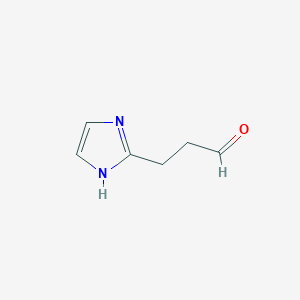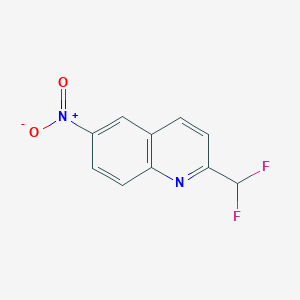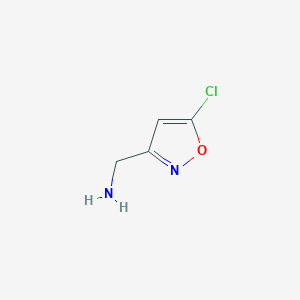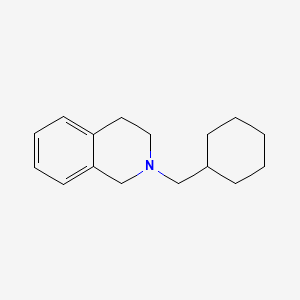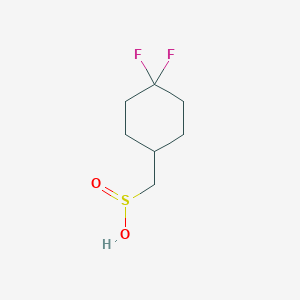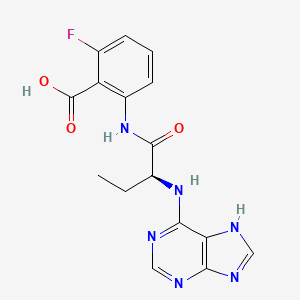
(S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid is a synthetic organic compound that features a purine base, a butanamido group, and a fluorobenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid typically involves multi-step organic reactions. The process may start with the preparation of the purine base, followed by the introduction of the butanamido group, and finally the attachment of the fluorobenzoic acid moiety. Common reagents used in these steps include amines, carboxylic acids, and fluorinating agents. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to achieve these goals.
化学反応の分析
Types of Reactions
(S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the fluorobenzoic acid moiety.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary but often involve controlled temperatures, specific pH levels, and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound could be studied for its interactions with enzymes or nucleic acids, potentially serving as a probe or inhibitor.
Medicine
Medicinal applications might include the development of new drugs targeting specific pathways or receptors, given the presence of the purine base which is common in many biologically active molecules.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of (S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
Similar compounds might include other purine derivatives, fluorinated benzoic acids, or butanamido-containing molecules. Examples include:
- 6-fluoropurine
- 2-amino-6-fluorobenzoic acid
- N-butanamido-adenine
Uniqueness
The uniqueness of (S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid lies in its specific combination of functional groups, which may confer unique properties such as enhanced binding affinity, increased stability, or specific reactivity.
特性
分子式 |
C16H15FN6O3 |
|---|---|
分子量 |
358.33 g/mol |
IUPAC名 |
2-fluoro-6-[[(2S)-2-(7H-purin-6-ylamino)butanoyl]amino]benzoic acid |
InChI |
InChI=1S/C16H15FN6O3/c1-2-9(22-14-12-13(19-6-18-12)20-7-21-14)15(24)23-10-5-3-4-8(17)11(10)16(25)26/h3-7,9H,2H2,1H3,(H,23,24)(H,25,26)(H2,18,19,20,21,22)/t9-/m0/s1 |
InChIキー |
BJKOOHUJOQZEEK-VIFPVBQESA-N |
異性体SMILES |
CC[C@@H](C(=O)NC1=C(C(=CC=C1)F)C(=O)O)NC2=NC=NC3=C2NC=N3 |
正規SMILES |
CCC(C(=O)NC1=C(C(=CC=C1)F)C(=O)O)NC2=NC=NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


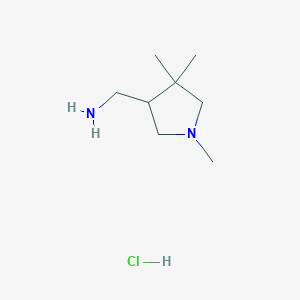
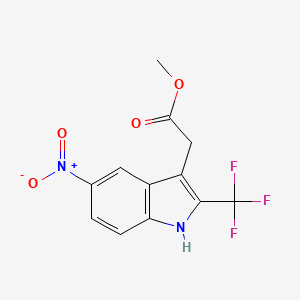
![2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine](/img/structure/B12967699.png)
